molecular formula C8H12O B3386530 4-Acetylcyclohexene CAS No. 7353-76-6

4-Acetylcyclohexene

Cat. No.: B3386530
CAS No.: 7353-76-6
M. Wt: 124.18 g/mol
InChI Key: DJCDJUMICVADAG-UHFFFAOYSA-N
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Description

4-Acetylcyclohexene is an organic compound with the molecular formula C8H12O. It is characterized by a cyclohexene ring substituted with an acetyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

    From Cyclohexanone: One common method involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield this compound.

    From Cyclohexene: Another method involves the Friedel-Crafts acylation of cyclohexene using acetyl chloride and aluminum chloride as a catalyst. This reaction also produces this compound as the main product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including cyclohexane-1,4-dione.

    Reduction: Reduction of this compound can yield cyclohexanol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the acetyl group, leading to the formation of various substituted cyclohexenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Cyclohexane-1,4-dione

    Reduction: Cyclohexanol derivatives

    Substitution: Various substituted cyclohexenes depending on the nucleophile used

Scientific Research Applications

4-Acetylcyclohexene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies of reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetylcyclohexene involves its interaction with various molecular targets and pathways. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used. The cyclohexene ring provides a stable framework that influences the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Cyclohexanone: Similar in structure but lacks the acetyl group.

    Cyclohexene: Similar ring structure but without the acetyl substitution.

    4-Methylcyclohexene: Similar ring structure with a methyl group instead of an acetyl group.

Uniqueness of 4-Acetylcyclohexene: this compound is unique due to the presence of both the cyclohexene ring and the acetyl group. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing nature of the acetyl group, which can stabilize certain intermediates and transition states during chemical reactions.

Properties

IUPAC Name

1-cyclohex-3-en-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDJUMICVADAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC=CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286330
Record name 4-Acetylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-76-6
Record name 4-Acetylcyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44807
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(cyclohex-3-en-1-yl)ethan-1-one
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Record name 4-Acetylcyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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